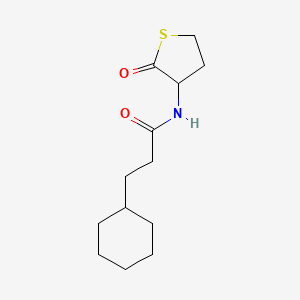

![molecular formula C21H25N5O B4058201 2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine](/img/structure/B4058201.png)

2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine

Übersicht

Beschreibung

2-methoxy-5-[4-phenyl-1-(3-pyrrolidin-1-ylpropyl)-1H-imidazol-5-yl]pyrimidine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazopyrimidines, which have been shown to have various biological activities.

Wissenschaftliche Forschungsanwendungen

Optical Properties and Material Applications

A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, closely related to the compound of interest, highlighted their remarkable optical properties. These compounds exhibit absorption and fluorescence spectra with two absorption maxima around 310 nm and 350 nm and an emission maximum between 460 and 550 nm. The Stokes' shift range of 90–166 nm and tunable quantum yields from 6.4% to 38.5% demonstrate their potential as luminescent low-cost materials for various applications (Volpi et al., 2017).

Anticancer Applications

Research into selenylated imidazo[1,2-a]pyridines, which share structural similarities with the query compound, has shown promising activity against breast cancer cells. Compounds named IP-Se-05 and IP-Se-06 exhibited high cytotoxicity towards MCF-7 cells and induced cell death by apoptosis, demonstrating their potential as antiproliferative agents in breast cancer treatment (Almeida et al., 2018).

Antiviral Activity

Investigations into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their potent inhibitory activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. These compounds have shown marked antiretroviral activity with minimal toxicity, highlighting their therapeutic potential in combating viral infections (Hocková et al., 2003).

Fluorescent Properties for Biomarker Applications

A study focused on imidazo[1,2-a]pyridines and pyrimidines as organic fluorophores investigated their potential as biomarkers and photochemical sensors. The research demonstrated that these compounds, including derivatives with hydroxymethyl groups, could serve as enhancers of fluorescence intensity, making them suitable for various diagnostic and research applications (Velázquez-Olvera et al., 2012).

Chemical Detoxification

Research on selenoester derivatives of imidazo[1,2-a]pyridine/pyrimidine highlighted their application in the chemical detoxification of HgCl2. The compounds exhibited the ability to react with mercury(II) chloride, leading to the formation of HgSe, a process indicating their potential use in mitigating mercury-induced toxicity (Sharma et al., 2018).

Eigenschaften

IUPAC Name |

2-methoxy-5-[5-phenyl-3-(3-pyrrolidin-1-ylpropyl)imidazol-4-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O/c1-27-21-22-14-18(15-23-21)20-19(17-8-3-2-4-9-17)24-16-26(20)13-7-12-25-10-5-6-11-25/h2-4,8-9,14-16H,5-7,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMCDCVBKOPSNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=C(N=CN2CCCN3CCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(4-phenyl-2-naphthyl)oxy]propanoate](/img/structure/B4058129.png)

![1-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4058132.png)

![{[6-(3-cyclopenten-1-ylamino)-2-pyrazinyl]thio}acetic acid](/img/structure/B4058136.png)

![1,2,4,5-tetrafluoro-3-nitro-6-[(4-phenyl-3-butyn-1-yl)oxy]benzene](/img/structure/B4058142.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4058149.png)

![N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-1-piperidinecarboxamide](/img/structure/B4058150.png)

![3-ethyl-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4058158.png)

![3-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4058172.png)

![ethyl 7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4058175.png)

![1-(methylsulfonyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4058179.png)

![4-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-furoate](/img/structure/B4058180.png)

![4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydro-2H-cyclopenta[g]quinolin-2-one](/img/structure/B4058208.png)